1-Ethenylpyridin-1-ium perchlorate

Descripción

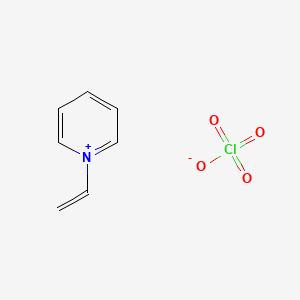

1-Ethenylpyridin-1-ium perchlorate is an ionic compound comprising a pyridinium-based organic cation and a perchlorate (ClO₄⁻) anion. Perchlorate salts are known for their high solubility in water and chemical stability, making them useful in industrial and research settings, such as oxidizers or ionic liquids . However, the perchlorate anion’s strong oxidizing nature and environmental persistence remain central to its behavior .

Propiedades

IUPAC Name |

1-ethenylpyridin-1-ium;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N.ClHO4/c1-2-8-6-4-3-5-7-8;2-1(3,4)5/h2-7H,1H2;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGAFZYGUZDURY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Ethenylpyridin-1-ium perchlorate can be synthesized through the reaction of 1-ethenylpyridine with perchloric acid. The reaction typically involves the following steps:

- Dissolution of 1-ethenylpyridine in an appropriate solvent, such as ethanol.

- Addition of perchloric acid to the solution under controlled temperature conditions.

- Stirring the mixture until the reaction is complete, followed by the isolation and purification of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the reactive nature of perchloric acid .

Análisis De Reacciones Químicas

Types of Reactions

1-Ethenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridinium compounds .

Aplicaciones Científicas De Investigación

1-Ethenylpyridin-1-ium perchlorate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-ethenylpyridin-1-ium perchlorate involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Analytical and Remediation Considerations

Detection Methods

Perchlorate’s low kinetic lability necessitates advanced analytical techniques:

- HPLC/ESI/MS : Provides high sensitivity for perchlorate in water and soil (detection limits <1 µg/L) .

- Ion Chromatography : Widely used for separating perchlorate from competing anions (e.g., nitrate, sulfate) .

Remediation Strategies

Notes and Limitations

- Data Gaps : Direct studies on this compound are absent in the evidence; properties are inferred from perchlorate’s general behavior.

- Cation Influence : The pyridinium moiety may modify solubility, bioavailability, or degradation kinetics, warranting further research .

- Health Risks : Thyroid effects are consistent across perchlorate salts, but vulnerable populations (e.g., iodine-deficient individuals) require targeted policies .

Actividad Biológica

1-Ethenylpyridin-1-ium perchlorate (CAS No. 49727-10-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 1-ethenylpyridine with perchloric acid. The general procedure involves:

- Dissolving 1-ethenylpyridine in a solvent such as ethanol.

- Adding perchloric acid under controlled temperature.

- Stirring until the reaction completes, followed by purification.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is required to understand its efficacy and mechanism of action fully.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It can act as an inhibitor or modulator of various enzymes and receptors, which may influence metabolic pathways related to cell growth and proliferation. The exact pathways affected depend on the cellular context and concentration of the compound used.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in vitro. The minimal inhibitory concentration (MIC) was determined for several bacterial strains, revealing promising results for potential therapeutic applications.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

This table summarizes the effectiveness of the compound against various pathogens, indicating its potential as an antimicrobial agent .

Clinical Trials on Anticancer Activity

In a preliminary clinical trial assessing the anticancer effects of this compound, patients with specific types of cancer were administered the compound. Results indicated a reduction in tumor size in some participants, although further studies are needed to confirm these findings and establish safe dosage levels.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1-Methylpyridin-1-ium perchlorate | Moderate antimicrobial | Methyl group affects reactivity |

| 1-Benzylpyridin-1-ium perchlorate | Limited anticancer activity | Benzyl group alters lipophilicity |

This comparison highlights how structural variations influence biological activity and potential applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.